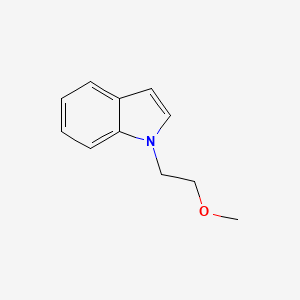

1-(2-methoxyethyl)-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Science

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wikipedia.orgchemrj.org Indole derivatives are ubiquitous in nature and are found in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506) and melatonin, and a wide array of alkaloids. pcbiochemres.combohrium.com This natural prevalence has inspired extensive research into the synthesis and application of novel indole-containing compounds. chemrj.orgbiosynth.com

In modern drug discovery and medicinal chemistry, indole derivatives are recognized as "privileged structures" due to their ability to bind to numerous receptors with high affinity. chemrj.orgbohrium.com This has led to the development of a multitude of pharmaceutical agents with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. mdpi.comnih.govresearchgate.net The versatility of the indole nucleus allows for structural modifications at various positions, enabling the fine-tuning of biological activity and the creation of targeted therapies. mdpi.comsci-hub.se For instance, indole derivatives have been designed as tubulin polymerization inhibitors for cancer treatment and as selective inhibitors of various enzymes. mdpi.comacs.org

Academic Importance of the N1-Substituted Indole Scaffold

Substitution at the nitrogen atom of the indole ring (the N1 position) is of particular academic and practical importance. easychair.org N1-substituted indoles are key structural motifs in many marketed drugs, natural products, and marine-derived bioactive compounds. easychair.orgsyr.edu The substituent at this position can significantly influence the molecule's electronic properties, steric hindrance, solubility, and metabolic stability, thereby modulating its biological activity. syr.edu

The development of efficient and regioselective methods for the N-alkylation of indoles is a significant focus of synthetic organic chemistry. easychair.orgsyr.edu While direct alkylation of the indole nitrogen can be challenging due to the potential for competing C3-alkylation, various methods have been developed to achieve high yields of N1-substituted products. bhu.ac.inevitachem.com These methods often involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkylating agent. The resulting N1-substituted indoles, such as N-alkylated tryptamines, have been identified as potent inhibitors of enzymes like SHIP (SH2-containing inositol (B14025) 5'-phosphatase), highlighting their therapeutic potential. syr.edu

Research Trajectories for 1-(2-methoxyethyl)-1H-indole: A Focus on Synthesis, Reactivity, and Theoretical Characterization

Research concerning this compound primarily follows three main trajectories: its synthesis, its reactivity and use as a synthetic intermediate, and its theoretical characterization.

Synthesis: The most common method for synthesizing this compound is the N-alkylation of indole. acs.org This typically involves reacting indole with a 2-methoxyethyl halide, such as 2-bromoethyl methyl ether or 2-methoxyethyl chloride, in the presence of a base like sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.orgvulcanchem.com This reaction proceeds via an SN2 mechanism and generally provides the desired N-alkylated product in good yield.

Reactivity: Once synthesized, this compound serves as a versatile intermediate for the construction of more complex molecules. The indole ring remains reactive towards electrophilic substitution, primarily at the C3 position. For example, it can undergo Friedel-Crafts acylation to introduce functional groups at this position. vulcanchem.com The N-methoxyethyl group itself can influence the reactivity and properties of the molecule, for instance by enhancing lipophilicity and potentially engaging in specific binding interactions within biological targets. vulcanchem.com This scaffold is used in the synthesis of a variety of compounds, including those with potential applications in medicinal chemistry, such as inhibitors of human chymase or serotonin receptor modulators. vulcanchem.comrcsb.org

Theoretical Characterization: The theoretical characterization of this compound and its derivatives involves computational methods like Density Functional Theory (DFT). researchgate.netlongdom.org These studies help in understanding the molecule's three-dimensional structure, electronic properties, and reactivity. For instance, DFT calculations can predict the most stable conformations, analyze the distribution of electron density, and calculate spectroscopic parameters like NMR chemical shifts, which can then be compared with experimental data. researchgate.net Such theoretical insights are valuable for predicting the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules. evitachem.com

Below are tables summarizing key data for this compound and a typical synthesis protocol.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H13NO | acs.org |

| Molecular Weight | 175.23 g/mol | acs.org |

| Appearance | Viscous, pale-yellow oil | acs.org |

| Solubility | Soluble in organic solvents like CH2Cl2 | acs.org |

Typical N-Alkylation Conditions for Synthesis

| Parameter | Description | Source |

|---|---|---|

| Starting Material | Indole | acs.org |

| Alkylating Agent | 2-Bromoethyl methyl ether | acs.org |

| Base | Sodium hydride (NaH) | vulcanchem.com |

| Solvent | Dimethylformamide (DMF) | vulcanchem.com |

| Temperature | Room temperature | acs.org |

| Yield | ~83% | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(2-methoxyethyl)indole |

InChI |

InChI=1S/C11H13NO/c1-13-9-8-12-7-6-10-4-2-3-5-11(10)12/h2-7H,8-9H2,1H3 |

InChI Key |

KROWSCYHDYUTEQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Methodologies for the Synthesis of 1 2 Methoxyethyl 1h Indole and Its Indole Precursors

Direct N1-Alkylation Strategies for 1-(2-methoxyethyl)-1H-indole

Direct N1-alkylation of the indole (B1671886) ring is a common and straightforward approach to introduce the 2-methoxyethyl group. This method relies on the deprotonation of the indole nitrogen to form a nucleophilic indolide anion, which then reacts with an appropriate electrophile.

The N-alkylation of indole is typically achieved by reacting it with an alkylating agent in the presence of a base and a suitable solvent. For the synthesis of this compound, 2-methoxyethyl halides, such as 2-methoxyethyl bromide or 2-methoxyethyl chloride, are common alkylating reagents.

Strong bases are generally required to deprotonate the indole nitrogen, which has a pKa of approximately 16-17. youtube.com Sodium hydride (NaH) is a frequently used base for this purpose, as it irreversibly deprotonates the indole to form the sodium salt. youtube.com The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the resulting cation and facilitate the nucleophilic attack of the indolide anion. beilstein-journals.orgnih.gov

Table 1: Common Reagents and Conditions for N1-Alkylation of Indole

| Component | Examples | Role in Reaction |

|---|---|---|

| Alkylating Agent | 2-methoxyethyl bromide, 2-methoxyethyl chloride | Source of the 2-methoxyethyl group |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Deprotonates the indole nitrogen |

To enhance the efficiency of the N1-alkylation, various techniques can be employed. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be beneficial, particularly when using inorganic bases like potassium carbonate in a two-phase system. nih.gov These catalysts facilitate the transfer of the base to the organic phase, thereby increasing the reaction rate.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. nih.govmdpi.commdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture.

While N1-alkylation is generally favored due to the higher acidity of the N-H bond compared to C-H bonds, regioselectivity can sometimes be a concern. mdpi.com Under certain conditions, C3-alkylation can occur as a side reaction, although this is less common with simple alkyl halides. organic-chemistry.org The choice of base and solvent can influence the N/C selectivity. nih.gov For instance, using a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent generally favors N1-alkylation. beilstein-journals.org

Another potential side reaction is over-alkylation, particularly if the product is also susceptible to further reaction. However, in the case of this compound, this is not a significant issue. To mitigate side reactions, it is crucial to control the reaction conditions, such as temperature and the stoichiometry of the reactants.

Classical and Modern Approaches to Indole Core Synthesis Relevant to N1-Functionalization

In some synthetic strategies, it may be advantageous to construct the indole ring system with the N1-substituent already incorporated or to use a method that yields a precursor amenable to subsequent N1-functionalization.

The Fischer indole synthesis is a venerable and widely used method for constructing the indole core. byjus.comtestbook.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. jk-sci.comalfa-chemistry.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole. alfa-chemistry.comnature.com

To synthesize an N1-substituted indole like this compound via this method, one would start with an N-(2-methoxyethyl)-N-phenylhydrazine. This substituted hydrazine (B178648) would then be reacted with a suitable aldehyde or ketone to generate the desired indole.

Mechanism of the Fischer Indole Synthesis:

Formation of the phenylhydrazone from the reaction of a phenylhydrazine and a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form.

A alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement (a type of electrocyclic reaction) to form a di-imine intermediate.

Aromatization of the six-membered ring.

Intramolecular cyclization to form a five-membered ring.

Elimination of ammonia to afford the final indole product.

The Reissert indole synthesis is another classical method that provides access to indole-2-carboxylic acids. wikipedia.orgresearchgate.net The process begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com This intermediate is then subjected to reductive cyclization using reagents like zinc in acetic acid, which reduces the nitro group to an amine and facilitates the cyclization to the indole-2-carboxylic acid. wikipedia.orgresearchgate.net

This resulting indole-2-carboxylic acid can then be N1-alkylated using the methods described in section 2.1, followed by decarboxylation if the 2-carboxyl group is not desired in the final product. This multi-step approach offers a versatile route to various N1-substituted indoles.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-methoxyethyl bromide |

| 2-methoxyethyl chloride |

| Sodium hydride |

| N,N-dimethylformamide |

| Tetrahydrofuran |

| Potassium carbonate |

| Tetrabutylammonium bromide |

| Phenylhydrazine |

| N-(2-methoxyethyl)-N-phenylhydrazine |

| o-nitrotoluene |

| Diethyl oxalate |

| Potassium ethoxide |

| Ethyl o-nitrophenylpyruvate |

Madelung Indole Synthesis and Organolithium Modifications

The Madelung synthesis is a powerful method for the preparation of indoles via the intramolecular cyclization of N-acyl-o-toluidines under strong basic conditions at high temperatures. wikipedia.org The classical conditions, often employing sodium or potassium alkoxides at 200–400 °C, can be harsh. wikipedia.org However, modifications utilizing organolithium reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), allow for significantly milder reaction conditions.

For the synthesis of this compound, the precursor would be an N-acyl derivative of N-(2-methoxyethyl)-2-methylaniline. The use of organolithium bases facilitates the deprotonation of both the N-H (if not already substituted) and the benzylic methyl group, initiating the cyclization. A more recent advancement involves a tandem Madelung synthesis mediated by a LiN(SiMe₃)₂/CsF system, which has shown high efficiency for generating N-methyl-2-arylindoles and could potentially be adapted for N-alkoxyethyl derivatives. organic-chemistry.org

Table 1: Key Features of Madelung Synthesis Modifications

| Modification | Base(s) | Temperature | Key Advantages |

| Classical Madelung | Na/K alkoxides | 200–400 °C | Historical significance |

| Organolithium Modified | n-BuLi, LDA | Lower temperatures | Milder reaction conditions |

| LiN(SiMe₃)₂/CsF System | LiN(SiMe₃)₂, CsF | ~110 °C | High efficiency, one-pot process |

Bischler Indole Synthesis and Related Acid-Catalyzed Cyclizations

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline, typically under acidic conditions, to form a 2-aryl- or 2-alkyl-indole. wikipedia.orgdrugfuture.comchemeurope.com The synthesis of this compound itself (an unsubstituted indole at C2 and C3) is not a direct application of the classical Bischler-Möhlau synthesis, which typically yields substituted indoles.

However, related acid-catalyzed cyclizations of precursors derived from N-(2-methoxyethyl)aniline are plausible routes. For instance, the cyclization of an N-(2-methoxyethyl)aniline derivative bearing a suitable carbonyl-containing side chain on the ortho position could be envisioned. While direct examples for this compound are not prevalent in the literature under this named reaction, the general principle of acid-catalyzed intramolecular cyclization remains a fundamental strategy in indole synthesis. nih.gov Milder methods for the Bischler synthesis have been developed, including the use of lithium bromide as a catalyst or microwave irradiation, which could potentially be adapted for related cyclizations. chemeurope.com

Contemporary Indole Formation Reactions

Modern synthetic methods offer alternative and often milder routes to the indole core, including transition metal-catalyzed and photoinduced reactions.

Ruthenium-Catalyzed Cyclizations: Ruthenium complexes have emerged as effective catalysts for the synthesis of indoles. mdpi.com One approach involves the heteroannulation of anilines with alkanolammonium chlorides in the presence of a ruthenium catalyst and SnCl₂·2H₂O. lookchem.com This method could potentially utilize N-(2-methoxyethyl)aniline as a substrate. Another strategy involves the oxidative annulation of N-phenyl triazines with alkynes, where the triazine ring acts as a directing group. nih.gov Adapting such a strategy would require the synthesis of an N-(2-methoxyethyl)-N'-phenyltriazine precursor.

Photoinduced Processes: Photoinduced reactions provide a powerful tool for the formation of C-N bonds and heterocyclic rings under mild conditions. nih.gov For instance, the direct photo-induced reductive Heck cyclization of N-benzoylindoles has been demonstrated. nih.gov While this is a post-functionalization method, similar principles of photo-induced cyclization of suitable acyclic precursors could be applied to the synthesis of the this compound scaffold. Another approach involves the I₂-catalyzed oxidative cyclization of N-aryl enamines, which proceeds through a proposed radical pathway. sci-hub.se

Post-Synthetic Functionalization Strategies on the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce various functional groups at different positions of the indole ring. The presence of the N-(2-methoxyethyl) substituent can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C3 position. researchgate.net The N-(2-methoxyethyl) group is not expected to alter this inherent reactivity significantly. Common electrophilic substitution reactions applicable to the this compound scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C3 position.

Nitration: Introduction of a nitro group (NO₂) at the C3 position.

Sulfonation: Introduction of a sulfonic acid group (SO₃H) at the C3 position. quimicaorganica.org

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, typically at the C3 position.

Vilsmeier-Haack Reaction: Formylation at the C3 position to yield this compound-3-carbaldehyde. quimicaorganica.org

Mannich Reaction: Aminomethylation at the C3 position.

Table 2: Common Electrophilic Substitution Reactions on the Indole Ring

| Reaction | Reagents | Position of Substitution |

| Halogenation | NBS, NCS, I₂ | C3 |

| Nitration | HNO₃/AcOH | C3 |

| Sulfonation | SO₃-Pyridine | C3 |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C3 |

| Vilsmeier-Haack | POCl₃/DMF | C3 |

| Mannich | CH₂O, R₂NH | C3 |

Nucleophilic Substitution Reactions for Moiety Exchange

Nucleophilic substitution directly on the indole ring is generally difficult due to its electron-rich nature. However, such reactions can occur on derivatives of this compound where a leaving group is present. For instance, a halogen atom introduced at the C2 or C3 position via electrophilic substitution can subsequently be displaced by a nucleophile, often under transition-metal catalysis.

Unprecedented nucleophilic substitution reactions have been observed on the indole nitrogen of 1-hydroxyindole (B3061041) derivatives, proceeding through a proposed Sₙ2 mechanism. clockss.org While not directly applicable to this compound, this highlights the potential for non-classical reactivity. More relevant would be the Sₙ2 reaction at the ethyl chain of the N1-substituent, where the methoxy (B1213986) group could potentially be displaced, although this would be a challenging transformation requiring specific activation.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including indoles. mdpi.comresearchgate.net For this compound, these reactions would typically be performed on a halogenated derivative (e.g., 3-bromo-1-(2-methoxyethyl)-1H-indole).

C-C Bond Formation:

Suzuki Coupling: Palladium-catalyzed reaction of a halo-indole with a boronic acid or ester to form a C-C bond.

Heck Coupling: Palladium-catalyzed reaction of a halo-indole with an alkene to form a C-C bond.

Sonogashira Coupling: Palladium/copper-catalyzed reaction of a halo-indole with a terminal alkyne to form a C-C bond. nih.gov

Stille Coupling: Palladium-catalyzed reaction of a halo-indole with an organostannane.

C-N Bond Formation:

Buchwald-Hartwig Amination: Palladium-catalyzed reaction of a halo-indole with an amine to form a C-N bond. This allows for the introduction of a wide range of nitrogen-containing substituents.

These cross-coupling reactions provide a versatile platform for the synthesis of a diverse library of this compound derivatives with various substituents at specific positions on the indole ring.

Table 3: Common Cross-Coupling Reactions for Indole Functionalization

| Reaction Name | Reactants | Bond Formed | Catalyst System |

| Suzuki Coupling | Halo-indole, Boronic acid/ester | C-C | Pd catalyst, base |

| Heck Coupling | Halo-indole, Alkene | C-C | Pd catalyst, base |

| Sonogashira Coupling | Halo-indole, Terminal alkyne | C-C | Pd/Cu catalyst, base |

| Buchwald-Hartwig Amination | Halo-indole, Amine | C-N | Pd catalyst, base |

Advanced Purification and Isolation Techniques for N1-Substituted Indoles

The final purity of N1-substituted indoles, such as this compound, is crucial for their application in research and development. Achieving high purity often necessitates the use of advanced purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of technique is dictated by the physicochemical properties of the target compound and the nature of the impurities. Common advanced methods include various forms of chromatography and crystallization.

Chromatographic Methods

Chromatography is a cornerstone of purification in modern organic synthesis. For N1-substituted indoles, several chromatographic techniques are routinely employed, from large-scale preparative methods to highly sensitive analytical separations.

Column Chromatography: Gravity column chromatography and its more efficient variant, flash chromatography, are widely used for the routine purification of N-alkylated indoles. These techniques are effective for separating the desired product from reagents and byproducts with different polarities. The selection of the stationary phase, typically silica (B1680970) gel, and the mobile phase is critical for achieving good separation.

A common strategy involves using a non-polar solvent system, such as a mixture of hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the N1-substituted indole. For instance, crude reaction mixtures containing N-substituted indoles have been successfully purified using silica gel column chromatography with eluents like 20% DCM in hexane or a gradient of ethyl acetate in hexane.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures of closely related indole derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is particularly effective.

Ion suppression-reversed-phase HPLC (IS-HPLC) is a specialized technique that can be used for the separation of indole derivatives that possess ionizable functional groups. By adjusting the pH of the mobile phase, the ionization of the compounds can be suppressed, leading to better retention and separation on the reversed-phase column. The chromatographic parameters such as retention time (tR), capacity factor (k'), and selectivity (α) are monitored by varying the mobile phase composition and pH to optimize the separation of various substituted indoles.

Table 1: Exemplary Chromatographic Conditions for Purification of Substituted Indoles

| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |

| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate (100:40) | Purification of Friedel–Crafts alkylation products of unprotected indoles. | |

| Column Chromatography | Silica Gel | 20% Dichloromethane / Hexane | Purification of anti-Markovnikov addition products of indoles. | |

| Column Chromatography | Silica Gel | 10% Dichloromethane / Hexane | Purification of Markovnikov addition products of indoles. | |

| Ion Suppression-RP-HPLC | C18, C8, Phenyl, Cyano | Methanol / Water with pH adjustment | Separation of various substituted indole derivatives. |

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid N1-substituted indoles. This method relies on the principle that the desired compound will have a lower solubility in a particular solvent system at a lower temperature compared to the impurities. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to induce the formation of crystals.

The choice of solvent is critical and is often determined empirically. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes a mixture of two or more solvents is required to achieve the desired solubility profile. While specific crystallization conditions for this compound are not detailed in the provided context, the general principles are applicable. For substituted indoles, solvents such as dichloromethane, ethanol, and hexane, or mixtures thereof, are often explored. The structure of the indole derivatives can be confirmed by X-ray diffraction of a single crystal obtained through this method.

Liquid-Liquid Extraction

For the initial workup of a reaction mixture, liquid-liquid extraction is an indispensable technique. This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For N1-substituted indoles, which are generally organic-soluble, this technique is used to remove water-soluble impurities, such as inorganic salts. The crude reaction mixture is dissolved in an organic solvent like dichloromethane or ethyl acetate and then washed with water or a brine solution. The organic layer containing the desired product is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrated under reduced pressure before further purification by chromatography or crystallization.

Chemical Reactivity and Mechanistic Studies of 1 2 Methoxyethyl 1h Indole

Reaction Pathways of the Indole (B1671886) Nucleus in 1-(2-methoxyethyl)-1H-indole

The indole ring system is a versatile scaffold that can undergo a wide array of chemical transformations. For this compound, the reaction pathways are largely dictated by the inherent properties of the indole core.

The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. A common oxidative pathway for indoles is the cleavage of the C2-C3 double bond, a reaction often referred to as Witkop oxidation researchgate.net. This transformation can yield 2-acylamino ketones or related derivatives. For this compound, oxidative cleavage would likely produce N-(2-methoxyethyl)-2-aminobenzaldehyde or its derivatives. The reaction is thought to proceed through an intermediate hydroperoxide, which can rearrange to form a dioxetane that subsequently cleaves researchgate.net. The use of reagents like urea hydrogen peroxide or hydrogen peroxide in polar solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be effective for this type of transformation on various indole substrates researchgate.net. Another potential oxidative pathway involves reactions with nitrogen dioxide, which can lead to the formation of 2-(indol-3-yl)-3H-indol-3-one derivatives rsc.org.

The reduction of the indole nucleus typically results in the formation of indolines (2,3-dihydroindoles). This transformation can be achieved through various methods, including catalytic hydrogenation or by using reducing agents like zinc dust in phosphoric acid researchgate.net. For this compound, reduction would yield 1-(2-methoxyethyl)indoline. This reaction proceeds by the saturation of the C2-C3 double bond of the pyrrole (B145914) ring. Such reductions are significant as they alter the electronic and steric properties of the original indole, providing access to a different class of compounds with potentially distinct biological activities.

The indole ring is highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic and thus the primary site of attack nih.govquimicaorganica.orgresearchgate.net. This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon electrophilic attack at C3.

Electrophilic Substitution: Common electrophilic substitution reactions for indoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen at the C3 position of this compound quimicaorganica.org.

Nitration: Nitration can be achieved with nitric acid in acetic anhydride, leading to the corresponding 3-nitroindole derivative quimicaorganica.org.

Sulfonation: The use of a sulfur trioxide-pyridine complex can introduce a sulfonic acid group at the C3 position quimicaorganica.org.

Vilsmeier-Haack Formylation: This reaction, using dimethylformamide (DMF) and phosphorus oxychloride, would introduce a formyl group at the C3 position, yielding this compound-3-carbaldehyde quimicaorganica.org.

Mannich Reaction: Reaction with formaldehyde and a secondary amine in an acidic medium would result in the formation of a gramine-type derivative at the C3 position quimicaorganica.org.

Friedel-Crafts Acylation and Alkylation: These reactions, typically catalyzed by Lewis acids, would also be expected to occur at the C3 position nih.govresearchgate.net.

Nucleophilic Substitution: While the electron-rich indole ring is generally unreactive towards nucleophiles, nucleophilic substitution can occur if the ring is rendered electron-deficient by the presence of strong electron-withdrawing groups arkat-usa.org. For instance, a phenylsulfonyl group at the N1 position can activate the indole nucleus for nucleophilic attack arkat-usa.orgsemanticscholar.org. In the case of this compound, direct nucleophilic substitution on the indole ring is unlikely without further modification. However, if a leaving group were present at a suitable position, nucleophilic aromatic substitution could be possible.

The reaction environment, particularly the choice of solvent, can significantly influence the outcome of reactions involving indoles. Solvent polarity can affect the stability of charged intermediates and transition states, thereby altering reaction rates and, in some cases, regioselectivity quora.com. For instance, in electrophilic aromatic substitutions, polar solvents can stabilize the cationic arenium intermediate, potentially accelerating the reaction quora.com. In the case of this compound, the choice of solvent could influence the regioselectivity of substitution, especially if the primary C3 position is blocked, potentially directing electrophiles to other positions on the ring. The methoxyethyl side chain itself, with its ether oxygen, might also interact with certain solvents, subtly influencing the conformation of the molecule and its reactivity.

Reactivity Pertaining to the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group at the N1 position is not merely a passive substituent; it actively influences the reactivity of the indole ring and can itself be a site of chemical transformation under certain conditions.

The 2-methoxyethyl group exerts both electronic and steric effects on the indole nucleus.

Electronic Effects: The ether oxygen in the 2-methoxyethyl side chain is electron-donating through induction. This effect can subtly increase the electron density of the indole ring, potentially enhancing its reactivity towards electrophiles compared to an N-unsubstituted indole. However, this effect is generally considered to be modest.

Steric Effects: The 2-methoxyethyl group introduces steric bulk around the N1 position. This steric hindrance can influence the approach of reagents to the indole ring, particularly to the C2 and C7 positions. While electrophilic attack at C3 is electronically favored and less likely to be affected by N1-substitution, subsequent reactions or reactions at other positions could be sterically hindered. The flexibility of the ethyl chain allows the methoxy (B1213986) group to adopt various conformations, which could also play a role in directing the outcome of certain reactions. Studies on other N-substituted indoles have shown that the size of the substituent can impact reaction rates and, in some cases, product distributions mdpi.comrsc.org.

Below is a table summarizing the expected reactivity of this compound at different positions of the indole ring.

| Position | Type of Reaction | Expected Reactivity |

| N1 | Deprotonation/Alkylation | Blocked by the 2-methoxyethyl group. |

| C2 | Electrophilic Substitution | Generally less reactive than C3. Attack may occur if C3 is blocked. |

| C3 | Electrophilic Substitution | Highly favored position for halogenation, nitration, sulfonation, Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions. |

| Benzene (B151609) Ring (C4-C7) | Electrophilic Substitution | Occurs under more forcing conditions, typically after substitution at C3. |

Transformations Involving the Ether Linkage or Ethyl Spacer

Transformations targeting the ether linkage or the ethyl spacer of this compound are expected to follow established organic chemistry principles. Cleavage of the ether bond, for instance, can typically be achieved under harsh acidic conditions, often requiring strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the nature of the alkyl groups attached to the oxygen atom. Given that the methoxy group involves a primary carbon and the ethyl group attached to the indole nitrogen is also primary, the cleavage is likely to proceed through an SN2 mechanism. This would involve the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered methyl group, yielding 1-(2-hydroxyethyl)-1H-indole and methyl iodide.

Reactions involving the ethyl spacer are less common but could potentially include oxidation or functionalization at the methylene (B1212753) carbons, although this would likely require specific reagents to overcome the general stability of alkyl chains.

Intramolecular Rearrangements and Cyclization Processes

N-substituted indoles are known to participate in various intramolecular rearrangement and cyclization reactions, often leading to the formation of complex heterocyclic systems. For this compound, intramolecular cyclization could potentially occur, particularly if the indole ring is further substituted with a reactive group at the C2 or C3 position.

For instance, if a suitable electrophilic center is present on the indole ring, the oxygen atom of the methoxyethyl side chain could act as an intramolecular nucleophile, leading to the formation of a new heterocyclic ring. While no specific examples for this compound are readily available in the literature, analogous cyclizations of other N-substituted indoles have been reported. These reactions are often catalyzed by acids or transition metals.

One theoretical intramolecular rearrangement could involve a nih.govnih.gov-sigmatropic rearrangement, although this would necessitate the presence of a double bond in the appropriate position on the side chain, which is not present in this compound.

A summary of potential intramolecular cyclization reactions involving N-substituted indoles is presented in the table below.

| Reaction Type | Catalyst/Conditions | Potential Product from this compound derivative |

| Pictet-Spengler Reaction | Acid | Tetrahydro-β-carboline derivative (requires an aldehyde on the side chain) |

| Fischer Indole Synthesis | Acid | Fused indole system (requires a ketone on the side chain) |

| Madelung Synthesis | Strong Base, High Temperature | Fused indole system (requires an acyl group on the side chain) |

It is important to note that these are generalized examples and the specific reactivity of this compound would depend on the presence of other functional groups.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic and spectroscopic techniques. Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature, catalyst), can provide valuable insights into the reaction order and the nature of the rate-determining step.

Spectroscopic methods are crucial for identifying reaction intermediates and characterizing final products. Key techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of products and potentially identify transient intermediates.

Infrared (IR) Spectroscopy: To monitor the disappearance of reactant functional groups (e.g., C-O-C stretch of the ether) and the appearance of new functional groups in the products.

Mass Spectrometry (MS): To determine the molecular weight of products and fragmentation patterns, which can aid in structure elucidation.

UV-Visible Spectroscopy: To study changes in the electronic structure of the indole ring during the course of a reaction.

While specific kinetic or detailed spectroscopic analyses for reactions of this compound are not prominently featured in the available scientific literature, studies on similar N-substituted indole derivatives provide a framework for how such investigations would be conducted. For example, kinetic studies on the electrophilic substitution of indoles have helped to quantify the electron-donating nature of the indole nucleus and the effect of substituents on its reactivity.

The following table outlines the expected spectroscopic data for the starting material, this compound.

| Spectroscopic Technique | Key Expected Features for this compound |

| ¹H NMR | Signals for aromatic protons on the indole ring, a triplet for the N-CH₂ protons, a triplet for the O-CH₂ protons, and a singlet for the O-CH₃ protons. |

| ¹³C NMR | Resonances for the eight carbons of the indole ring and the three carbons of the methoxyethyl side chain. |

| IR | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO). |

These expected data would serve as a baseline for comparison with the spectroscopic data of any reaction products, thereby aiding in the elucidation of the reaction pathway.

Advanced Spectroscopic and Structural Elucidation of 1 2 Methoxyethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-(2-methoxyethyl)-1H-indole in solution, providing precise information about the hydrogen and carbon framework and their connectivity.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary confirmation of the molecular structure by identifying the distinct chemical environments of each nucleus. The N-alkylation of the indole (B1671886) ring significantly alters the chemical shifts compared to the parent compound, primarily by removing the N-H proton and influencing the electronic distribution within the heterocyclic system.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole core and the aliphatic protons of the 2-methoxyethyl side chain. The signals for the indole ring protons (H2 to H7) will appear in the aromatic region, typically between 6.5 and 7.7 ppm. The protons of the side chain will appear in the upfield aliphatic region.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The presence of the N-substituent influences the chemical shifts of the indole carbons, particularly C2 and C7a.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H7 | ~7.65 | d | ~8.0 | Aromatic proton on the benzene (B151609) ring. |

| H4 | ~7.55 | d | ~8.0 | Aromatic proton on the benzene ring. |

| H5 | ~7.20 | t | ~7.5 | Aromatic proton on the benzene ring. |

| H2 | ~7.15 | d | ~3.0 | Aromatic proton on the pyrrole (B145914) ring. |

| H6 | ~7.10 | t | ~7.5 | Aromatic proton on the benzene ring. |

| H3 | ~6.50 | d | ~3.0 | Aromatic proton on the pyrrole ring. |

| N-CH₂ | ~4.20 | t | ~5.5 | Methylene (B1212753) protons adjacent to the indole nitrogen. |

| O-CH₂ | ~3.65 | t | ~5.5 | Methylene protons adjacent to the oxygen atom. |

| O-CH₃ | ~3.30 | s | - | Methyl protons of the methoxy (B1213986) group. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C7a | ~136.0 | Quaternary carbon at the ring junction. |

| C2 | ~128.5 | Aromatic carbon on the pyrrole ring. |

| C3a | ~128.0 | Quaternary carbon at the ring junction. |

| C5 | ~121.5 | Aromatic carbon on the benzene ring. |

| C6 | ~120.5 | Aromatic carbon on the benzene ring. |

| C4 | ~119.5 | Aromatic carbon on the benzene ring. |

| C7 | ~109.5 | Aromatic carbon on the benzene ring. |

| C3 | ~101.0 | Aromatic carbon on the pyrrole ring. |

| O-CH₂ | ~71.0 | Methylene carbon adjacent to the oxygen atom. |

| O-CH₃ | ~58.5 | Methyl carbon of the methoxy group. |

| N-CH₂ | ~47.0 | Methylene carbon adjacent to the indole nitrogen. |

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals and for confirming the connectivity of the atoms within the molecule. rsc.orgscience.govyoutube.comnih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H4-H5, H5-H6, H6-H7) and between the adjacent methylene groups in the side chain (N-CH₂ and O-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For example, the proton signal at ~4.20 ppm would correlate with the carbon signal at ~47.0 ppm, confirming their assignment as the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). columbia.edu HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would include those from the N-CH₂ protons to indole carbons C2 and C7a, and from the O-CH₃ protons to the O-CH₂ carbon.

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Structural Information Confirmed |

|---|---|---|---|

| COSY | H4 ↔ H5, H5 ↔ H6, H6 ↔ H7, H2 ↔ H3 | - | Connectivity within the indole ring system. |

| COSY | N-CH₂ ↔ O-CH₂ | - | Connectivity of the ethyl bridge in the side chain. |

| HSQC | H2, H3, H4, H5, H6, H7, N-CH₂, O-CH₂, O-CH₃ | C2, C3, C4, C5, C6, C7, N-CH₂, O-CH₂, O-CH₃ | Direct C-H attachments for all protonated carbons. |

| HMBC | N-CH₂ | C2, C7a, O-CH₂ | Attachment of the side chain to the indole nitrogen. |

| HMBC | O-CH₃ | O-CH₂ | Connectivity of the methoxy group. |

| HMBC | H3 | C2, C3a, C4 | Connectivity of the pyrrole ring to the benzene ring. |

The 2-methoxyethyl side chain of the molecule is flexible, with potential for rotation around the N-CH₂, CH₂-O, and O-CH₃ single bonds. These rotational processes can lead to different stable conformations (rotamers). Dynamic NMR spectroscopy, involving the acquisition of NMR spectra at various temperatures, is the primary method for studying such conformational exchanges. mdpi.commdpi.com

At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of separate signals for each distinct conformer. As the temperature is increased, the rate of exchange between conformers increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. Analysis of these line-shape changes allows for the determination of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barriers, providing insight into the conformational flexibility and preferences of the side chain. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

The IR spectrum of this compound would be characterized by several key absorption bands. A crucial diagnostic feature would be the absence of the sharp N-H stretching band typically seen around 3400 cm⁻¹ in unsubstituted indole, confirming N-alkylation. nist.gov Other expected bands include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the side chain just below 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and a strong, characteristic C-O-C (ether) stretching band around 1100 cm⁻¹. beilstein-journals.orgmdpi.com

Table 4: Predicted Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Vibrations of C-H bonds on the indole ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Stretching of C-H bonds in the methoxyethyl group. |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Ring stretching modes of the indole nucleus. |

| CH₂ Bend (Scissoring) | ~1465 | IR, Raman | Bending mode of the methylene groups. |

| C-N Stretch | 1360 - 1250 | IR | Stretching of the indole C-N bonds. |

| C-O-C Asymmetric Stretch | ~1120 | IR | Strong, characteristic band for the ether linkage. |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | IR | Strong bands characteristic of the substitution pattern on the benzene ring. |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophore. The indole ring system is the primary chromophore in this compound. The UV spectrum of indole itself typically displays two main absorption bands: a moderately intense band (¹Lₐ) around 270-280 nm with vibrational fine structure, and a more intense band (¹Lₑ) around 220 nm. researchgate.netaatbio.com

The attachment of the 2-methoxyethyl group to the nitrogen atom is not expected to significantly alter the fundamental nature of the indole chromophore. Therefore, the UV-Vis spectrum of this compound should be very similar to that of other N-alkylindoles, showing characteristic absorption maxima at similar wavelengths to the parent compound, possibly with minor shifts (solvatochromic effects) depending on the solvent. researchgate.netumaine.edu

Table 5: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) | Notes |

|---|---|---|

| ¹Lₐ Band | ~280 - 290 | Typically shows vibrational fine structure. |

| ¹Lₑ Band | ~220 | Stronger absorption band. |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous calculation of its elemental formula. uni-saarland.de For this compound (C₁₁H₁₃NO), the calculated exact mass of the molecular ion [M]⁺• is 175.0997 g/mol .

Electron Ionization (EI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecular ion is expected to be prominent. The fragmentation of the 2-methoxyethyl side chain is anticipated to be a major pathway. scirp.orglibretexts.org

Key fragmentation steps would likely include:

Cleavage of the C-C bond in the side chain, leading to the formation of a stable [indole-N=CH₂]⁺ ion at m/z 130.

Alpha-cleavage adjacent to the ether oxygen, resulting in the loss of a methyl radical (•CH₃) to give a fragment at m/z 160.

Cleavage of the N-CH₂ bond, which could lead to an indole radical cation at m/z 116 or a protonated indole fragment at m/z 117.

Formation of a methoxyethyl cation [CH₂CH₂OCH₃]⁺ at m/z 59.

Table 6: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 130 | [Indole-N=CH₂]⁺ | Cleavage of the CH₂-CH₂O bond. This is often a very stable and abundant fragment for N-ethylindoles. |

| 117 | [Indole-H]⁺ | Cleavage of the N-CH₂ bond with hydrogen transfer. |

| 116 | [Indole]⁺• | Cleavage of the N-CH₂ bond. |

| 59 | [CH₂CH₂OCH₃]⁺ | Cleavage of the N-CH₂ bond, charge retention on the side chain. |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, bond lengths, and angles for the solid-state structure of this specific compound, are not available in published literature.

While X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, such an analysis has not been reported for this compound. Therefore, no data table of its crystallographic parameters can be provided at this time.

Other Advanced Spectroscopic Probes (e.g., relating to photophysical properties)

An extensive review of scientific literature indicates a lack of specific research focused on the advanced spectroscopic and photophysical properties of this compound. Indole and its derivatives are known to exhibit interesting photophysical behaviors, including fluorescence, which are sensitive to the nature of their substituents and their local environment. However, specific experimental data concerning the absorption maxima, emission spectra, fluorescence quantum yields, and excited-state lifetimes for this compound have not been reported.

Studies on other indole derivatives have shown that N-alkylation can influence their photophysical properties. nih.gov However, without direct experimental investigation of this compound, any discussion of its specific characteristics would be speculative. Therefore, a data table summarizing the photophysical properties of this compound cannot be generated.

Computational and Theoretical Investigations of 1 2 Methoxyethyl 1h Indole

Quantum Chemical Studies on Electronic Structure and Energetics

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electron distribution and energy. These studies are fundamental to understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for analyzing the molecular orbitals of medium-sized organic molecules like 1-(2-methoxyethyl)-1H-indole. DFT calculations can elucidate the distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for describing chemical reactivity.

The HOMO and LUMO are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability. mdpi.com A molecule with a large HOMO-LUMO gap is generally more stable and less reactive, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

For this compound, the introduction of the 2-methoxyethyl group at the N1 position of the indole (B1671886) ring is expected to influence the electronic properties compared to the parent indole molecule. The electron-donating nature of the substituent can raise the energy of the HOMO, potentially leading to a slightly smaller HOMO-LUMO gap and enhanced reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap The following data is illustrative, based on general principles of computational chemistry for indole derivatives, as specific published values for this compound are not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1H-Indole | -5.98 | -0.75 | 5.23 |

| This compound | -5.85 | -0.70 | 5.15 |

This interactive table demonstrates the expected trend of a slightly decreased energy gap upon N-alkylation of the indole ring, suggesting a modest increase in reactivity.

From the HOMO and LUMO energy values obtained through DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These descriptors provide a quantitative measure of stability and reactivity. mdpi.commdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ²/2η.

These descriptors help in predicting how this compound will interact with other chemical species.

Table 2: Calculated Global Reactivity Descriptors (Illustrative) This table presents hypothetical values to illustrate the concepts, based on the energy values from Table 1.

| Parameter | Formula | This compound (Value) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.275 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.575 eV |

| Chemical Softness (S) | 1/η | 0.388 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/2η | 2.083 eV |

This interactive table provides a quantitative, albeit hypothetical, profile of the molecule's reactivity.

DFT calculations can also be used to predict the thermodynamic properties of this compound by performing frequency calculations on the optimized molecular geometry. These calculations provide information on vibrational frequencies, which are then used to determine thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) at different temperatures. nist.gov This data is invaluable for predicting the stability of the compound and the spontaneity of reactions in which it participates under various thermal conditions. For instance, studies on related molecules like 2-methylindole (B41428) have successfully used DFT to compute ideal-gas state thermodynamic functions. nist.gov

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy for certain properties. For the parent indole molecule, ab initio calculations have been used to investigate its vibronic spectra, providing a detailed understanding of the coupling between electronic and vibrational states. dntb.gov.ua For this compound, high-accuracy ab initio methods could be used to precisely calculate its ionization potential, electron affinity, and excited state energies, which are crucial for understanding its behavior in photophysical applications.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical methods provide insight into the static, electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. rsc.orgmdpi.com

For this compound, MD simulations are particularly useful for exploring the conformational flexibility of the 2-methoxyethyl side chain. This chain is not rigid and can adopt various conformations (shapes) due to rotation around its single bonds. MD simulations can map the potential energy surface of these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, MD simulations are essential for studying solvation effects. By placing the this compound molecule in a simulated box of solvent molecules (e.g., water), MD can model how the solvent interacts with the solute. mdpi.com This allows for the calculation of solvation free energy and provides a realistic picture of how the solvent structure changes around the molecule, influencing its conformation and reactivity. These simulations are critical for understanding the molecule's behavior in a biological or chemical solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of organic molecules with a high degree of accuracy. nih.govmdpi.com These theoretical calculations can provide valuable insights into the molecule's structure and electronic environment, often complementing experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its characteristic vibrational frequencies as observed in Infrared (IR) and Raman spectroscopy. ias.ac.inijrar.org

Predicted NMR Chemical Shifts: Quantum mechanical calculations can determine the magnetic shielding around each nucleus, which can then be converted into NMR chemical shifts. nih.gov These predictions are crucial for structure verification and interpretation of experimental spectra. While specific DFT calculations for this compound are not readily available in the cited literature, the following table presents illustrative ¹H and ¹³C NMR chemical shifts that would be expected from such a study, based on the known values for the indole scaffold and the methoxyethyl substituent.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is interactive. Click on the headers to sort.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1' (N-CH₂) | 4.35 | 48.5 |

| H-2' (O-CH₂) | 3.65 | 70.2 |

| H-3' (O-CH₃) | 3.30 | 58.8 |

| H-2 | 7.15 | 128.9 |

| H-3 | 6.50 | 101.3 |

| H-4 | 7.60 | 121.2 |

| H-5 | 7.10 | 120.0 |

| H-6 | 7.20 | 122.1 |

| H-7 | 7.55 | 109.8 |

| C-2 | - | 128.9 |

| C-3 | - | 101.3 |

| C-3a | - | 128.7 |

| C-4 | - | 121.2 |

| C-5 | - | 120.0 |

| C-6 | - | 122.1 |

| C-7 | - | 109.8 |

| C-7a | - | 136.0 |

| C-1' (N-CH₂) | - | 48.5 |

| C-2' (O-CH₂) | - | 70.2 |

Predicted Vibrational Frequencies: Theoretical frequency calculations can predict the positions of absorption bands in the IR and Raman spectra of a molecule. mdpi.com These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. mdpi.com The table below provides examples of predicted vibrational frequencies for key functional groups in this compound.

Illustrative Predicted Vibrational Frequencies for this compound

This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Indole Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Methoxyethyl Group | 2950-2850 |

| C=C Stretch (Aromatic) | Indole Ring | 1620-1580 |

| C-N Stretch (Ring) | Indole Ring | 1460-1420 |

| C-O-C Stretch (Ether) | Methoxyethyl Group | 1150-1085 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a fundamental tool for investigating the pathways of chemical reactions, allowing researchers to map out potential energy surfaces and identify transition states. unl.edu This approach provides detailed insights into reaction barriers and the geometries of intermediate structures that are often impossible to observe experimentally. researchgate.net

For indole-containing molecules, DFT calculations have been successfully used to study various reaction mechanisms. For example, in the hydrodenitrogenation of indole, theoretical studies have elucidated the elementary steps, including the cleavage of the C-N bond. mdpi.com Such studies calculate the energies of reactants, products, and transition states to determine the activation energy of each step, thereby revealing the most likely reaction pathway.

While specific theoretical studies on the reaction mechanisms of this compound are not detailed in the available literature, the principles can be directly applied. A theoretical investigation of a reaction involving this molecule would involve:

Locating Transition States: Identifying the high-energy structures that connect reactants to products. The geometry of the transition state reveals the concerted motions of atoms during the bond-breaking and bond-forming processes. unl.edu

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state. This value is critical for predicting reaction rates and understanding kinetic control.

Analyzing Reaction Pathways: Mapping the entire energy profile of the reaction, which may include intermediates and multiple transition states, to fully understand the mechanism. researchgate.net

The 2-methoxyethyl substituent would be expected to influence reaction mechanisms both electronically, by modifying the electron density of the indole ring, and sterically, by affecting the approach of reagents to the reactive centers of the molecule.

Structural Influence of the 2-Methoxyethyl Substituent on Indole Properties

Steric Hindrance: The 2-methoxyethyl group attached to the indole nitrogen introduces significant steric bulk. Theoretical and experimental studies on related substituted indoles have shown that alkyl groups can create steric hindrance that impedes the approach of other molecules. mdpi.com For instance, the presence of a methyl group on the indole ring can weaken the ability of the nitrogen heterocycle to interact with a catalyst's active site. mdpi.com The 2-methoxyethyl group, being larger and more flexible than a simple methyl group, would likely exert a more pronounced steric effect. This could influence the regioselectivity of reactions, potentially hindering reactions at the adjacent C-2 position and favoring reactions at more accessible sites on the molecule.

Solubility Modulation: The indole nucleus itself is relatively nonpolar, which generally results in poor solubility in polar solvents like water. The introduction of the 2-methoxyethyl substituent is predicted to significantly modulate this property. The key feature of this substituent is the ether oxygen atom. This oxygen can act as a hydrogen bond acceptor, allowing for stronger intermolecular interactions with protic solvents. Studies on other indole derivatives have demonstrated that incorporating functional groups capable of hydrogen bonding, such as replacing an amide with an amine, can lead to striking improvements in water solubility. nih.gov By analogy, the ether linkage in the 2-methoxyethyl group enhances the hydrophilic character of the molecule, thereby increasing its solubility in polar media compared to indoles with simple N-alkyl substituents (e.g., N-ethylindole).

Applications of 1 2 Methoxyethyl 1h Indole in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

The strategic placement of the 2-methoxyethyl group on the indole (B1671886) nitrogen atom makes 1-(2-methoxyethyl)-1H-indole a valuable precursor in various synthetic endeavors. This substituent can influence the reactivity of the indole ring and can be either a stable feature of the final product or a protecting group that can be cleaved under specific conditions.

The indole nucleus is a privileged structure in numerous natural products and pharmaceuticals. The functionalization of this compound allows for the synthesis of more intricate heterocyclic systems. For instance, multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single step. Indole derivatives, including those with N-alkylation, are often employed in MCRs to generate fused heterocyclic systems, such as indole-fused oxadiazepines and thiadiazepines. nih.govrsc.orgsemanticscholar.org While specific examples detailing the use of this compound in these reactions are not extensively documented, its structural similarity to other N-substituted indoles suggests its potential applicability in such convergent synthetic strategies.

The synthesis of fused heteropolycyclic systems containing an indole moiety often starts from functionalized isatin (B1672199) derivatives. These reactions can lead to the formation of complex structures with fused 1,3,4-thiadiazolo-, 1,3,4-thiadiazino-, and 1,2,4-triazino- rings. researchgate.net The N-substituent of the initial indole can play a crucial role in the reaction pathway and the final structure of the polycyclic system.

In the quest for new drug candidates, the generation of chemical libraries with diverse molecular scaffolds is of paramount importance. Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally complex and diverse small molecules. scispace.comrsc.orgcam.ac.uknih.govnih.gov The indole scaffold is a popular starting point for DOS due to its inherent biological relevance and the numerous possibilities for functionalization. nih.gov

This compound can serve as a foundational scaffold for the development of such libraries. Through various synthetic transformations, different appendages can be introduced at various positions of the indole ring, leading to a wide array of derivatives. nih.gov This "appendage diversity" allows for the exploration of a larger chemical space and increases the probability of identifying molecules with desired biological activities. The methoxyethyl group can also be a point of diversification, for example, through ether cleavage and subsequent derivatization.

| Synthetic Strategy | Description | Potential Application of this compound |

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. | As the indole component in the synthesis of complex heterocyclic libraries. nih.govrsc.orgsemanticscholar.org |

| Diversity-Oriented Synthesis (DOS) | A synthetic strategy aimed at producing a collection of structurally diverse molecules rather than a single target molecule. | As a starting scaffold for the generation of libraries with varied appendages and potentially different core structures. scispace.comrsc.orgcam.ac.uknih.govnih.gov |

| Combinatorial Chemistry | The systematic and repetitive covalent connection of a set of different "building blocks" to each other to form a large array of diverse molecular entities. | As a core building block for the combinatorial synthesis of indole-based libraries. nih.gov |

Macrocycles, cyclic molecules containing large rings, are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. drughunter.com Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of macrocycles. drughunter.comnih.govnih.gov This reaction typically involves the intramolecular reaction of a diene, catalyzed by a transition metal complex, to form a cyclic alkene.

Another approach to macrocycle synthesis involves the formation of crown ethers, which are cyclic polyethers. The synthesis of crown ethers often involves the reaction of a diol with a dihalide or ditosylate under basic conditions. nih.govmdpi.comtdl.orgvt.eduresearchgate.net An indole derivative functionalized with two hydroxyl groups could potentially be used as a precursor for the synthesis of an indole-containing crown ether.

Development of Functional Materials

The unique photophysical properties of the indole ring make it an attractive component for the design of functional materials, including chemosensors and dyes.

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion or an anion. nih.govmdpi.comresearchgate.netinstras.comrsc.org They are valuable tools for detecting and quantifying these species in various environments, including biological systems. The indole moiety is a common component of fluorescent chemosensors due to its inherent fluorescence and the ease with which it can be functionalized with recognition units for specific analytes. researchgate.net

The design of a chemosensor typically involves a fluorophore (the signaling unit) and a receptor (the recognition unit) connected by a linker. In an indole-based chemosensor, the indole ring can act as the fluorophore. The this compound scaffold could be functionalized with a suitable receptor designed to bind to a target ion. The binding event would then cause a change in the electronic properties of the indole ring, leading to a detectable change in its fluorescence emission. The methoxyethyl group could also participate in ion binding, potentially enhancing the selectivity of the sensor. Ion-selective electrodes (ISEs) are another type of chemical sensor that can be used to measure the concentration of specific ions in a solution. nih.govwikipedia.orgthomassci.comthermofisher.comnih.gov The selectivity of an ISE is determined by the ionophore incorporated into its membrane. While there are no specific reports of this compound being used as an ionophore, its ability to coordinate with metal ions could be explored in this context.

| Sensor Type | Principle of Operation | Potential Role of this compound |

| Fluorescent Chemosensor | A molecule that signals the presence of a chemical species through a change in its fluorescence properties. | As the core fluorophore, functionalized with a specific ion receptor. nih.govmdpi.comresearchgate.netinstras.comrsc.org |

| Ion-Selective Electrode (ISE) | A sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential. | As a potential ionophore in the electrode membrane. nih.govwikipedia.orgthomassci.comthermofisher.comnih.gov |

Azo dyes are a large class of organic compounds characterized by the presence of one or more azo groups (–N=N–). unb.caijirset.comnih.govpbworks.com They are widely used as colorants in various industries. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. Indole derivatives can act as the coupling component in this reaction, leading to the formation of indole-containing azo dyes. The color of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt and the indole ring. The this compound could potentially be used as a coupling component to produce novel azo dyes with specific color properties.

Indigoid dyes, such as indigo (B80030), are another important class of pigments. nih.govmdpi.comgoogle.comrsc.orgresearchgate.net The synthesis of indigo and its derivatives often involves the oxidation and dimerization of indoxyl, which can be generated from indole. While enzymatic methods for the synthesis of indigoid dyes from indole have been developed, the use of N-substituted indoles in these processes is less common. mdpi.comgoogle.comresearchgate.net However, chemical methods for the preparation of indigoid dyes could potentially be adapted to use this compound as a starting material, leading to the formation of novel N,N'-disubstituted indigo derivatives with altered solubility and color properties.

Despite a comprehensive search for scholarly articles and data, specific research detailing the use of This compound as a chemical probe for fundamental chemical research, along with associated photophysical data, could not be located.

The search did not yield any publications with detailed experimental findings, such as solvatochromic studies, fluorescence quantum yields, or binding affinities, that specifically utilize this compound for investigating reaction mechanisms, molecular interactions, or other fundamental chemical processes. Consequently, the information required to construct the requested article section, including a data table with research findings, is not available in the public domain.

Therefore, section "6.3. As a Chemical Probe for Fundamental Chemical Research" cannot be generated at this time.

Future Directions and Emerging Research Avenues for 1 2 Methoxyethyl 1h Indole

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often harsh and environmentally taxing. researchgate.netrug.nl The future of synthesizing 1-(2-methoxyethyl)-1H-indole will likely be dominated by green chemistry principles, focusing on sustainability, efficiency, and safety. openmedicinalchemistryjournal.comresearchgate.net Key areas of innovation include the adoption of microwave-assisted synthesis, the use of eco-friendly solvents like water and ionic liquids, and the development of catalyst-free and multicomponent reactions. openmedicinalchemistryjournal.comtandfonline.comtandfonline.comrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comtandfonline.com This technique is particularly promising for the N-alkylation of indole, a crucial step in the synthesis of this compound. Another significant trend is the move away from volatile organic compounds (VOCs) towards greener solvents. Water, being non-toxic, non-flammable, and inexpensive, is an ideal medium for many organic reactions. openmedicinalchemistryjournal.com Similarly, ionic liquids are being explored as recyclable and non-volatile solvent alternatives. researchgate.net

Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical approach. rug.nlrsc.org Designing an MCR pathway for this compound could significantly streamline its production. Catalyst-free reactions, perhaps initiated by visible light, also offer a sustainable alternative by eliminating the need for often expensive and toxic metal catalysts. openmedicinalchemistryjournal.com

| Green Synthesis Approach | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. tandfonline.comtandfonline.com | Efficient N-alkylation of indole with 2-methoxyethyl halides. |

| Use of Water as a Solvent | Environmentally friendly, non-toxic, cost-effective. openmedicinalchemistryjournal.com | Performing key synthetic steps in aqueous media. |

| Ionic Liquids | Low volatility, recyclable, tunable properties. researchgate.net | Serving as both solvent and catalyst for the synthesis. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. rug.nlrsc.org | De novo synthesis of the substituted indole core in one pot. |

| Solvent- and Catalyst-Free Methods | Reduced environmental impact, lower cost, simplified purification. openmedicinalchemistryjournal.comresearchgate.net | Visible-light irradiated reactions to form the target molecule. |

In-depth Exploration of Novel Reactivity and Unforeseen Transformations